"2-Fluoro-6-iodoanisole" properties and structure
"2-Fluoro-6-iodoanisole" properties and structure
An In-Depth Technical Guide to 2-Fluoro-6-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Fluoro-6-iodoanisole (CAS No: 32750-21-3). This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Core Properties and Structure
2-Fluoro-6-iodoanisole, systematically named 1-Fluoro-3-iodo-2-methoxybenzene, is a halogenated aromatic compound. Its structure, featuring fluoro, iodo, and methoxy substituents on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of the iodo group, in particular, allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Chemical Structure
The chemical structure of 2-Fluoro-6-iodoanisole is depicted below:
Canonical SMILES: COC1=C(C=CC=C1I)F[1] InChI: InChI=1S/C7H6FIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3[1] InChIKey: RYQJQWYSGFSMFV-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Fluoro-6-iodoanisole. It is important to note that some physical properties, such as boiling point and density, are predicted values. There is also a discrepancy in the reported melting point in the literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FIO | [1][2] |
| Molecular Weight | 252.02 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | 50 °C or 82-84 °C | [1][2] |
| Boiling Point | 239.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ether, methanol, and chloroform. | [2] |
Computational Data
| Descriptor | Value | Reference(s) |
| XLogP3-AA | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 251.94474 g/mol | [1] |
| Monoisotopic Mass | 251.94474 g/mol | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Synthesis and Experimental Protocols
General Synthesis Pathway
The most commonly cited method for the preparation of 2-Fluoro-6-iodoanisole involves a nucleophilic aromatic substitution reaction. This process starts from 2-Bromo-6-iodoanisole, where the bromo substituent is displaced by a fluoride ion.
Representative Experimental Protocol for Synthesis
Reaction: Fluorination of 2-Bromo-6-iodoanisole
Materials:
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2-Bromo-6-iodoanisole
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Cesium fluoride (CsF), anhydrous
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Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Standard glassware for workup and purification
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-6-iodoanisole (1.0 eq) and anhydrous cesium fluoride (1.5-3.0 eq).
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Add the anhydrous polar aprotic solvent to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Equip the flask with a reflux condenser and begin vigorous stirring.
-
Heat the reaction mixture to a high temperature (typically in the range of 150-220 °C) and maintain for several hours (e.g., 4-24 hours).
-
Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers and wash with water and brine to remove the solvent and residual salts.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 2-Fluoro-6-iodoanisole.
Chemical Reactivity and Applications
2-Fluoro-6-iodoanisole is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound useful in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. 2-Fluoro-6-iodoanisole can readily participate in this reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine 2-Fluoro-6-iodoanisole (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
De-gas the mixture by bubbling with an inert gas.
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Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed.
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After cooling, perform an aqueous workup and extract the product with an organic solvent.
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Purify the product by column chromatography.
Sonogashira Coupling
This reaction is used to form a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.
Representative Protocol for Sonogashira Coupling:
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To a reaction flask under an inert atmosphere, add 2-Fluoro-6-iodoanisole (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-0.05 eq), and a copper(I) co-catalyst such as CuI (0.02-0.10 eq).
-
Add a solvent such as THF or DMF, followed by a terminal alkyne (1.1-1.5 eq) and a base, typically an amine like triethylamine or diisopropylamine.
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Stir the reaction at room temperature or with gentle heating until completion.
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Work up the reaction by filtering off the amine salt, followed by extraction and purification.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in the synthesis of many pharmaceuticals.[3][4]
Representative Protocol for Buchwald-Hartwig Amination:
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Charge a reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
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Add 2-Fluoro-6-iodoanisole (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Add an anhydrous aprotic solvent such as toluene or dioxane.
-
De-gas the mixture and heat under an inert atmosphere until the reaction is complete.
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After cooling, quench the reaction, perform an aqueous workup, and extract the product.
-
Purify the arylated amine product by chromatography.
Spectral Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.
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Aromatic Region (approx. δ 6.5-7.5 ppm): Three signals corresponding to the three protons on the benzene ring. These signals would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
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Methoxy Group (approx. δ 3.8-4.0 ppm): A singlet integrating to three protons, corresponding to the -OCH₃ group.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule.
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Aromatic Carbons (approx. δ 90-160 ppm): Six signals for the benzene ring carbons. The carbons directly bonded to the electronegative fluorine, iodine, and oxygen atoms will be significantly shifted. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
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Methoxy Carbon (approx. δ 55-60 ppm): A single peak for the -OCH₃ carbon.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum would display characteristic absorption bands for the functional groups present.
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1450-1600 cm⁻¹
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C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (strong) and ~1000-1075 cm⁻¹
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C-F stretching: ~1000-1300 cm⁻¹
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C-I stretching: Typically below 600 cm⁻¹, often outside the standard measurement range.
Mass Spectrometry (Expected)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 252. The spectrum would also show a characteristic isotopic pattern for a molecule containing one iodine atom. Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a peak at m/z 237, and the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).
Safety and Handling
The safety profile of 2-Fluoro-6-iodoanisole has not been fully investigated.[2] Therefore, it should be handled with care, following standard laboratory safety procedures.
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Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[2]
-
In case of contact, rinse the affected area with plenty of water and seek medical advice.[2]
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Store in a tightly sealed container in a cool, dry place.
This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and by trained individuals.
